molecular formula C14H13ClN2O2 B1355818 N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide CAS No. 926221-75-2

N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide

Cat. No.: B1355818
CAS No.: 926221-75-2
M. Wt: 276.72 g/mol
InChI Key: HMIGCMWCKDSUGM-UHFFFAOYSA-N
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Description

N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide is an organic compound with the molecular formula C14H13ClN2O2. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to a benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide typically involves the reaction of 3-amino-4-chloroaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification by recrystallization or chromatography to obtain the desired purity. The choice of solvents and reagents may be optimized for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding aniline derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Nitro derivatives such as N-(3-nitro-4-chlorophenyl)-4-methoxybenzamide.

    Reduction: Aniline derivatives such as N-(3-amino-4-aminophenyl)-4-methoxybenzamide.

    Substitution: Hydroxy or alkoxy derivatives such as N-(3-amino-4-hydroxyphenyl)-4-methoxybenzamide.

Scientific Research Applications

N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The amino and chloro groups can form hydrogen bonds or electrostatic interactions with target molecules, while the methoxy group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Amino-4-chlorophenyl)benzamide
  • N-(3-Amino-4-chlorophenyl)-3-butoxybenzamide
  • N-(3-Amino-4-chlorophenyl)methanesulfonamide

Uniqueness

N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of amino, chloro, and methoxy groups provides a distinct set of properties that can be exploited in various applications.

Biological Activity

N-(3-Amino-4-chlorophenyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzamide backbone with an amino group, a chloro group, and a methoxy group. The presence of these functional groups influences its reactivity and biological interactions.

Compound Molecular Formula Key Functional Groups Properties
This compoundC15H14ClN2O2Amino, Chloro, MethoxyEnhanced lipophilicity, potential for enzyme interaction

The methoxy group enhances lipophilicity, which may improve membrane permeability and influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino and chloro groups facilitate hydrogen bonding and electrostatic interactions with target biomolecules, while the methoxy group aids in membrane penetration.

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit antiviral properties. For instance, compounds similar to this compound have shown effectiveness against enterovirus EV-A71, which is known for causing hand, foot, and mouth disease. These compounds decreased viral protein expression in vitro in a dose-dependent manner .

Study 1: Antiviral Efficacy Against EV-A71

In vitro tests on Vero cells indicated that this compound derivatives significantly reduced viral titers when administered during the viral life cycle stages. The maximum inhibitory activity was observed when the compound was added during virus inoculation .

Study 2: Carbonic Anhydrase Inhibition

Another aspect of research focused on the compound's potential as a carbonic anhydrase inhibitor. This activity has implications for treating conditions such as glaucoma. The compound's structural features allow it to bind effectively to the enzyme, suggesting its utility in pharmacological applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

Compound Structural Features Biological Activity
N-(3-Amino-4-chlorophenyl)benzamideLacks methoxy groupMore polar; potentially different biological activity
N-(3-Amino-4-chlorophenyl)acetamideAmide instead of benzamideDifferent mechanism; explored for various activities
N-(3-Amino-4-chlorophenyl)methanesulfonamideContains sulfonamide groupUsed in antibacterial applications

The addition of the methoxy group in this compound enhances its biological activity compared to its analogs.

Properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c1-19-11-5-2-9(3-6-11)14(18)17-10-4-7-12(15)13(16)8-10/h2-8H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIGCMWCKDSUGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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